molecular formula C14H16N2O2 B8574965 3,6-Dipropoxybenzene-1,2-dicarbonitrile CAS No. 116453-87-3

3,6-Dipropoxybenzene-1,2-dicarbonitrile

Cat. No. B8574965
M. Wt: 244.29 g/mol
InChI Key: YLIODFVRZQOKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dipropoxybenzene-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dipropoxybenzene-1,2-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dipropoxybenzene-1,2-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

116453-87-3

Product Name

3,6-Dipropoxybenzene-1,2-dicarbonitrile

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3,6-dipropoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H16N2O2/c1-3-7-17-13-5-6-14(18-8-4-2)12(10-16)11(13)9-15/h5-6H,3-4,7-8H2,1-2H3

InChI Key

YLIODFVRZQOKPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)OCCC)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propyl iodide (15 mL, 0.16 mol) and anhydrous potassium carbonate (24 g, 0.17 mol) are combined with to a solution of 2,3-dicyanohydroquinone (3.0 g, 0.019 mol) in 100 mL of 2-butanone. The reaction mixture is refluxed for 18 hr. under a stream of argon, cooled to room temperature and the solid collected by filtration. The residue is then added to water (100 mL) to dissolve the potassium carbonate and the resulting solid is collected by filtration and dried under vacuum to yield 3.4 g (74%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.